molecular formula C9H16ClNO2 B2527035 9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride CAS No. 2228154-93-4

9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride

Cat. No. B2527035
CAS RN: 2228154-93-4
M. Wt: 205.68
InChI Key: CCTYAHCSSSXPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride" is a derivative within the broader class of spiro compounds, which are bicyclic organic compounds that include at least one heterocycle. These compounds have garnered interest due to their potential pharmacological properties and their use as intermediates in the synthesis of various bioactive molecules .

Synthesis Analysis

The synthesis of spiro compounds, such as the 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, can be achieved through novel Prins cascade cyclization processes. This method involves the coupling of aldehydes with specific sulfonamides to create spiromorpholinotetrahydropyran derivatives . Another approach for synthesizing related spiro compounds involves using starting materials like 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone to achieve stereoselective synthesis, which is crucial for creating intermediates for pharmacologically important alkaloids . Additionally, efficient multi-step routes involving ketalisation, hydroformylation, and ring transformation through catalytic reactions have been described for the synthesis of spiro compounds useful in antiviral medication development .

Molecular Structure Analysis

The molecular structure of spiro compounds, including "this compound," is characterized by the presence of a spiro linkage that connects two rings, one of which contains an oxygen atom and the other a nitrogen atom within the spiro framework. This unique structure is pivotal for the biological activity of these compounds .

Chemical Reactions Analysis

Spiro compounds can undergo various chemical reactions, which are essential for their transformation into bioactive molecules. For instance, the synthesis of dipeptides from activated α-amino acids using N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione demonstrates the reactivity of spiro compounds in peptide bond formation . The chemical versatility of these compounds allows for the creation of diverse derivatives with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds like "this compound" are influenced by their bicyclic structure. These properties are critical for their biological activity and pharmacokinetic profile. For example, the discovery of a potent, selective, and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist showcases the importance of the spiro compound's properties in contributing to its antiviral potency and selectivity . The antihypertensive activity of certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones also highlights the significance of structural features in their pharmacological effects .

Safety and Hazards

The compound has the following hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Mode of Action

It is suggested that it may be used as a substrate for enzyme reactions, indicating that it could interact with specific enzymes to induce biochemical changes.

Biochemical Pathways

It is known that derivatives of this compound have been used to synthesize derivatives of the antibiotic ciprofloxacin, suggesting that it may have a role in antibacterial pathways.

properties

IUPAC Name

9-oxa-2-azaspiro[5.5]undecan-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8-1-4-10-7-9(8)2-5-12-6-3-9;/h10H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTYAHCSSSXPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1=O)CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.